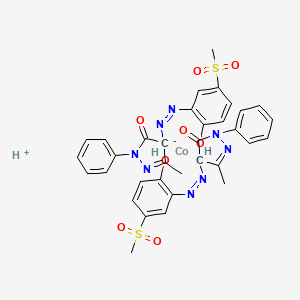
Hydrogen bis(2,4-dihydro-4-((2-hydroxy-5-mesylphenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))cobaltate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 249-997-6, also known as potassium nitrite, is a chemical compound with the molecular formula KNO₂. It is a white to slightly yellowish crystalline powder that is highly soluble in water. Potassium nitrite is primarily used as a food preservative and in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium nitrite can be synthesized through the reduction of potassium nitrate (KNO₃) using a reducing agent such as lead or iron. The reaction is typically carried out at elevated temperatures to facilitate the reduction process. The general reaction is as follows: [ \text{KNO}_3 + \text{Pb} \rightarrow \text{KNO}_2 + \text{PbO} ]
Industrial Production Methods
In industrial settings, potassium nitrite is often produced by the absorption of nitrogen oxides (NO and NO₂) in a potassium hydroxide (KOH) solution. The resulting solution is then evaporated to crystallize the potassium nitrite. The overall process can be summarized as: [ \text{2NO} + \text{NO}_2 + 2\text{KOH} \rightarrow 2\text{KNO}_2 + \text{H}_2\text{O} ]
Chemical Reactions Analysis
Types of Reactions
Potassium nitrite undergoes various chemical reactions, including:
Oxidation: Potassium nitrite can be oxidized to potassium nitrate (KNO₃) in the presence of strong oxidizing agents. [ \text{2KNO}_2 + \text{O}_2 \rightarrow 2\text{KNO}_3 ]
Reduction: It can be reduced to potassium hydroxide (KOH) and ammonia (NH₃) under reducing conditions. [ \text{KNO}_2 + 4\text{H}_2 \rightarrow \text{KOH} + \text{NH}_3 + \text{H}_2\text{O} ]
Substitution: Potassium nitrite can react with various acids to form nitrous acid (HNO₂) and the corresponding potassium salt. [ \text{KNO}_2 + \text{HCl} \rightarrow \text{HNO}_2 + \text{KCl} ]
Common Reagents and Conditions
Common reagents used in reactions with potassium nitrite include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and acids (e.g., hydrochloric acid). Reactions are typically carried out under controlled temperature and pressure conditions to ensure desired outcomes.
Major Products Formed
The major products formed from reactions involving potassium nitrite include potassium nitrate, potassium hydroxide, ammonia, and nitrous acid, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Potassium nitrite has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical synthesis processes and analytical techniques.
Biology: Potassium nitrite is used in biological studies to investigate the effects of nitrites on cellular processes and metabolic pathways.
Medicine: It has applications in medical research, particularly in the study of nitric oxide (NO) pathways and their role in cardiovascular health.
Industry: Potassium nitrite is used in the manufacturing of dyes, pharmaceuticals, and as a corrosion inhibitor in industrial processes.
Mechanism of Action
Potassium nitrite exerts its effects primarily through the release of nitric oxide (NO), a potent vasodilator and signaling molecule. The compound is converted to nitrous acid (HNO₂) in acidic environments, which then decomposes to produce nitric oxide. The nitric oxide generated interacts with various molecular targets, including guanylate cyclase, leading to the relaxation of smooth muscle cells and vasodilation. This mechanism is particularly relevant in the context of cardiovascular research and therapeutic applications.
Comparison with Similar Compounds
Potassium nitrite is similar to other nitrite compounds, such as sodium nitrite (NaNO₂) and calcium nitrite (Ca(NO₂)₂). it is unique in its specific applications and properties:
Sodium Nitrite: Sodium nitrite is commonly used as a food preservative and in the treatment of cyanide poisoning. It has similar chemical properties but differs in its solubility and industrial applications.
Calcium Nitrite: Calcium nitrite is primarily used as a corrosion inhibitor in concrete and construction materials. It has different solubility and reactivity compared to potassium nitrite.
Properties
CAS No. |
29998-71-8 |
|---|---|
Molecular Formula |
C34H31CoN8O8S2- |
Molecular Weight |
802.7 g/mol |
IUPAC Name |
cobalt;hydron;4-[(2-hydroxy-5-methylsulfonylphenyl)diazenyl]-5-methyl-2-phenylpyrazol-4-id-3-one |
InChI |
InChI=1S/2C17H15N4O4S.Co/c2*1-11-16(17(23)21(20-11)12-6-4-3-5-7-12)19-18-14-10-13(26(2,24)25)8-9-15(14)22;/h2*3-10,22H,1-2H3;/q2*-1;/p+1 |
InChI Key |
VGXXQAINALCMPI-UHFFFAOYSA-O |
Canonical SMILES |
[H+].CC1=NN(C(=O)[C-]1N=NC2=C(C=CC(=C2)S(=O)(=O)C)O)C3=CC=CC=C3.CC1=NN(C(=O)[C-]1N=NC2=C(C=CC(=C2)S(=O)(=O)C)O)C3=CC=CC=C3.[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















